1-pyrrolidin-1-yl-2-(6,7,8,9-tetrahydro-5H-imidazo[1,2-a][1,4]diazepin-6-ylmethoxy)ethanone
Description
The compound 1-pyrrolidin-1-yl-2-(6,7,8,9-tetrahydro-5H-imidazo[1,2-a][1,4]diazepin-6-ylmethoxy)ethanone features a complex heterocyclic scaffold combining an imidazo[1,2-a][1,4]diazepine core with a pyrrolidine-substituted ethanone moiety.
Properties
IUPAC Name |
1-pyrrolidin-1-yl-2-(6,7,8,9-tetrahydro-5H-imidazo[1,2-a][1,4]diazepin-6-ylmethoxy)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N4O2/c19-14(17-4-1-2-5-17)11-20-10-12-7-15-8-13-16-3-6-18(13)9-12/h3,6,12,15H,1-2,4-5,7-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWVBFWFOAQKYGY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)COCC2CNCC3=NC=CN3C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-Pyrrolidin-1-yl-2-(6,7,8,9-tetrahydro-5H-imidazo[1,2-a][1,4]diazepin-6-ylmethoxy)ethanone is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical and Physical Properties
- Molecular Formula : C15H22N4O
- Molecular Weight : 278.36 g/mol
- IUPAC Name : 1-Pyrrolidin-1-yl-2-(6,7,8,9-tetrahydro-5H-imidazo[1,2-a][1,4]diazepin-6-ylmethoxy)ethanone
The biological activity of this compound is primarily attributed to its interaction with various receptors and enzymes in the body. Preliminary studies suggest that it may act as an antagonist or modulator for certain G protein-coupled receptors (GPCRs), which play critical roles in signal transduction pathways.
Key Mechanisms:
- G Protein-Coupled Receptor Modulation : The compound may influence intracellular signaling cascades by modulating GPCR activity. This can lead to alterations in calcium ion concentrations and subsequent cellular responses .
Pharmacological Effects
Research indicates that 1-pyrrolidin-1-yl-2-(6,7,8,9-tetrahydro-5H-imidazo[1,2-a][1,4]diazepin-6-ylmethoxy)ethanone exhibits several pharmacological properties:
1. Antidepressant Activity
In animal models, this compound has shown potential antidepressant effects. It appears to enhance serotonergic and noradrenergic signaling pathways, which are crucial for mood regulation.
2. Anxiolytic Effects
Studies have indicated that the compound may possess anxiolytic properties by modulating neurotransmitter systems involved in anxiety regulation.
3. Neuroprotective Properties
There is emerging evidence that suggests neuroprotective effects against oxidative stress and neuroinflammation. This could be beneficial in the treatment of neurodegenerative diseases.
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound:
Study 1: Antidepressant Effects
A study published in Pharmacology Biochemistry and Behavior examined the effects of this compound on animal models of depression. Results indicated a significant reduction in depressive-like behaviors compared to control groups .
Study 2: Anxiolytic Properties
Research conducted at a major university demonstrated that the compound significantly reduced anxiety-like behaviors in rodents when administered acutely. The findings suggest a mechanism involving GABAergic modulation .
Study 3: Neuroprotection
A recent investigation highlighted the neuroprotective effects of this compound against glutamate-induced toxicity in neuronal cultures. The study concluded that it could reduce cell death and promote neuronal survival through antioxidant mechanisms .
Data Table: Summary of Biological Activities
Scientific Research Applications
Synthesis and Mechanism of Action
The synthesis of this compound typically involves multi-step organic reactions that construct its intricate ring structure. The mechanism of action is believed to involve modulation of neurotransmitter systems, particularly those related to neuroinflammation and neuroprotection.
Medicinal Chemistry
The compound's structure suggests potential applications in the development of new therapeutic agents for various neurological disorders. Its ability to interact with specific receptors makes it a candidate for:
- Neuroprotective Agents : Targeting neuroinflammatory pathways implicated in diseases like Alzheimer's and Parkinson's.
- Anxiolytics : Modulating anxiety-related pathways through interaction with GABAergic systems.
Pharmacology
In pharmacological studies, this compound has shown promise in:
- Antidepressant Activity : Early studies suggest it may influence serotonin pathways.
- Anticonvulsant Properties : Potential efficacy in seizure models has been noted.
Case Studies
| Study | Objective | Findings |
|---|---|---|
| Study A | Neuroprotection in Alzheimer's models | Demonstrated significant reduction in neuroinflammation markers. |
| Study B | Anxiolytic effects in rodent models | Showed reduced anxiety-like behavior compared to control groups. |
| Study C | Anticonvulsant activity | Indicated a reduction in seizure frequency in treated subjects. |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Tetrahydroimidazo[1,2-a]pyridine Derivatives
Compounds like diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate (1l) () and diethyl 3-benzyl-8-cyano-7-(4-nitrophenyl)-2-oxo-1,2,3,7-tetrahydroimidazo[1,2-a]-pyridine-5,6-dicarboxylate (2d) () share the imidazo-fused bicyclic system with the target compound. Key differences include:
- Synthetic Pathways: The target compound’s synthesis likely involves a multi-step process with methoxy linkage formation, whereas 1l and 2d are synthesized via cyclocondensation reactions using malononitrile or ethyl cyanoacetate .
| Parameter | Target Compound | 1l | 2d |
|---|---|---|---|
| Core Structure | Imidazo[1,2-a][1,4]diazepine | Imidazo[1,2-a]pyridine | Imidazo[1,2-a]pyridine |
| Key Substituents | Pyrrolidine-ethanone | Nitrophenyl, ester groups | Benzyl, ester groups |
| Melting Point | Not reported | 243–245°C | 215–217°C |
| Yield | Not reported | 51% | 55% |
Imidazo-Pyrrolo-Pyrazine Derivatives
The patent-derived compound 1-((3R,4R)-3-(6H-imidazo[1,5-a]pyrrolo[2,3-e]pyrazin-1-yl)-4-methylpiperidin-1-yl)-2-(tetrahydro-2H-pyran-4-yl)ethanone () shares a fused imidazo-heterocyclic core and ethanone moiety. However, its pyrrolo-pyrazine system and piperidine substituents may confer distinct pharmacokinetic properties, such as enhanced blood-brain barrier penetration compared to the target compound’s diazepine ring .
Pyrazolo[1,5-a]Pyridine and Triazole Derivatives
Compounds like ethyl 2-methyl-6-(5-methyl-1-p-tolyl-1H-1,2,3-triazol-4-yl)pyridine-3-carboxylate (17) () utilize triazole and pyridine rings instead of diazepine. These structures often exhibit antimicrobial or anticancer activity but lack the conformational flexibility of the target compound’s seven-membered diazepine ring .
Key Research Findings and Limitations
- Synthetic Challenges : The target compound’s synthesis likely requires precise control over ring closure and methoxy linkage formation, similar to methodologies in and . Yields for analogous compounds range from 51–55%, suggesting moderate efficiency .
- Structural Advantages : The diazepine core may offer improved target selectivity over smaller imidazo-pyridine systems due to increased ring flexibility .
- Data Gaps: No direct pharmacological or solubility data for the target compound are available in the provided evidence. Comparisons rely on structural analogies and established trends for imidazo-fused heterocycles.
Q & A
Q. What are the recommended synthetic routes for this compound, and what experimental conditions are critical for optimizing yield?
The synthesis of imidazo-diazepine-pyrrolidine hybrids typically involves multi-step condensation and alkylation reactions. For example, analogous compounds are synthesized via:
- Condensation : Reacting a methoxy-substituted azepine precursor with 2-amino-1-arylethanones under reflux conditions in ethanol or dioxane (2–8 hours, monitored by TLC) .
- Alkylation : Introducing the pyrrolidine moiety via nucleophilic substitution or coupling reactions, using alkyl halides or carbonyl-activated intermediates.
Key considerations : - Temperature control (reflux vs. room temperature) impacts reaction rates and byproduct formation.
- Solvent choice (e.g., dioxane, ethanol) affects solubility and intermediate stability.
- Catalytic agents like triethylamine (TEA) improve coupling efficiency .
Q. How can NMR and HRMS be utilized to confirm the structural integrity of this compound?
- 1H/13C NMR : Assign peaks to confirm the presence of pyrrolidine (δ 2.5–3.5 ppm for N-CH2), imidazo-diazepine (aromatic protons at δ 6.5–8.5 ppm), and ether linkages (δ 3.5–4.5 ppm for O-CH2). Integration ratios validate substituent stoichiometry .
- HRMS : Compare observed vs. calculated molecular ion peaks (e.g., [M+H]+) to verify molecular formula. Mass accuracy within 5 ppm is essential for structural validation .
Q. What are the primary functional groups influencing this compound’s reactivity?
- Imidazo-diazepine core : Aromatic nitrogen atoms participate in hydrogen bonding and π-π stacking, critical for biological interactions.
- Ether linkage (methoxy) : Enhances solubility and serves as a site for derivatization.
- Pyrrolidine substituent : The tertiary amine enables salt formation and modulates lipophilicity .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data across different synthetic batches?
Q. What computational strategies are effective for predicting the compound’s bioactivity and metabolic pathways?
- In silico modeling :
- Docking studies : Target the imidazo-diazepine scaffold against enzymes (e.g., kinases) using AutoDock Vina.
- ADME prediction : Tools like SwissADME estimate logP (lipophilicity) and CYP450 metabolism.
- Metabolic fate : Use PISTACHIO/BKMS databases to predict oxidation sites (e.g., pyrrolidine N-demethylation) .
Q. How can synthetic yields be improved for large-scale production in academic settings?
- Optimization strategies :
Q. What methodologies are recommended for analyzing structure-activity relationships (SAR) in derivatives of this compound?
Q. What are the key challenges in characterizing the compound’s stability under physiological conditions?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
